2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile
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Overview
Description
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a sulfur atom at the 2-position, a carbonyl group at the 4-position, and a nitrile group at the 5-position of the pyrimidine ring. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thioxopyrimidine derivatives with suitable nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it mimics ATP and binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidine derivatives: These compounds share the sulfur atom at the 2-position and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and are known for their therapeutic potential.
Uniqueness
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit EGFR and other targets makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C6H5N3OS |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3-4H,1H3 |
InChI Key |
NCQHQRWBZVJBPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C(C=N1)C#N |
Origin of Product |
United States |
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